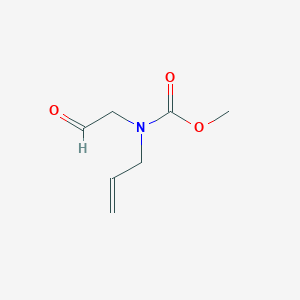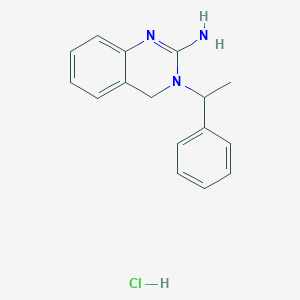
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 2-aminobenzonitrile with phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-quinazolin-2-amine: A simpler analog without the phenylethyl group.
3-(2-phenylethyl)-4H-quinazolin-2-amine: A structural isomer with the phenylethyl group attached at a different position.
3-(1-phenylethyl)-4H-quinazolin-2-amine: The free base form without the hydrochloride salt.
Uniqueness
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride is unique due to the presence of the phenylethyl group, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H18ClN3 |
|---|---|
Molekulargewicht |
287.79 g/mol |
IUPAC-Name |
3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-12(13-7-3-2-4-8-13)19-11-14-9-5-6-10-15(14)18-16(19)17;/h2-10,12H,11H2,1H3,(H2,17,18);1H |
InChI-Schlüssel |
KKYOWJLYCXBYTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC3=CC=CC=C3N=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
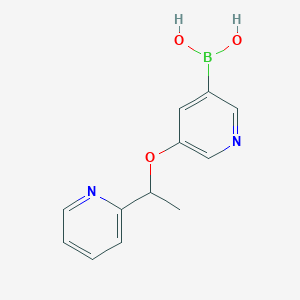



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)
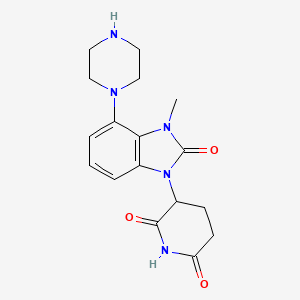
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)

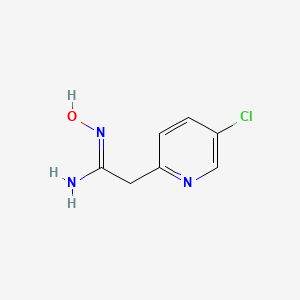
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
